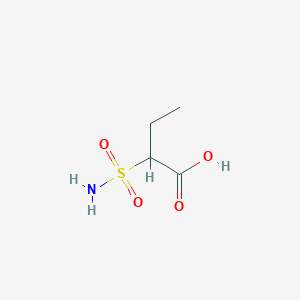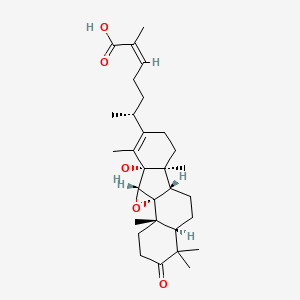
2-Iodo-1-(3-methylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-1-(3-methylphenyl)ethan-1-ol is an organic compound with the molecular formula C(_9)H(_11)IO It is characterized by the presence of an iodine atom attached to an ethan-1-ol group, which is further connected to a 3-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-1-(3-methylphenyl)ethan-1-ol typically involves the iodination of 1-(3-methylphenyl)ethan-1-ol. A common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form 2-Iodo-1-(3-methylphenyl)ethanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: 3-Methylbenzaldehyde or 3-Methylacetophenone.
Reduction: 2-Iodo-1-(3-methylphenyl)ethanol.
Substitution: 1-(3-Methylphenyl)ethan-1-ol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Iodo-1-(3-methylphenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Medicinal Chemistry: The compound is used in the development of novel drugs, especially those targeting specific enzymes or receptors.
Materials Science: It is utilized in the preparation of advanced materials, including polymers and nanomaterials, due to its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of 2-Iodo-1-(3-methylphenyl)ethan-1-ol depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which are crucial in drug-receptor interactions.
Comparison with Similar Compounds
- 1-(3-Iodo-2-methylphenyl)ethanone
- 1-(2-Amino-5-iodo-3-methylphenyl)ethan-1-one
Comparison: 2-Iodo-1-(3-methylphenyl)ethan-1-ol is unique due to its ethan-1-ol group, which provides additional reactivity compared to similar compounds that may only have ketone or amine functionalities. This makes it more versatile in synthetic applications and potentially more effective in medicinal chemistry due to the presence of both hydroxyl and iodine groups.
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-iodo-1-(3-methylphenyl)ethanol |
InChI |
InChI=1S/C9H11IO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,6H2,1H3 |
InChI Key |
DJHSLFIWIAFOJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(CI)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13085655.png)
![1-([1,1'-Biphenyl]-4-yl)-2,2-dicyclohexylethanone](/img/structure/B13085663.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}-1,3-thiazole](/img/structure/B13085665.png)
![2-{2,3-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13085666.png)
![4-Chloro-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13085695.png)

![tert-Butyl 5-(iodomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13085705.png)


![1-(3-Chloro-5-(trifluoromethyl)pyridin-2-YL)-7'-fluoro-2',3',4',9'-tetrahydrospiro[piperidine-4,1'-pyrido[3,4-B]indole]](/img/structure/B13085721.png)




